2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-5-27(6-2)13-8-14-28-23(18-9-7-10-19(16-18)31-4)22-24(29)20-15-17(3)11-12-21(20)32-25(22)26(28)30/h7,9-12,15-16,23H,5-6,8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDQLWAGUHJZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (hereafter referred to as compound X ) is a member of the chromeno[2,3-c]pyrrole class of compounds. This class has garnered attention due to its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article aims to synthesize available research findings regarding the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound X features a complex structure characterized by a chromeno-pyrrole framework. Its molecular formula is , with notable functional groups that may influence its biological activity. The presence of the diethylamino group suggests potential interactions with neurotransmitter systems, while the methoxyphenyl moiety may contribute to its lipophilicity and receptor binding properties.
Biological Activity Overview
Research indicates that compound X exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that compound X may possess cytotoxic effects against various cancer cell lines. A study assessing the antiproliferative properties of structurally related compounds found significant activity against breast cancer cells, indicating that compound X could act as a potential anticancer agent .
- Antimicrobial Properties : Similar compounds within the chromeno[2,3-c]pyrrole class have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
- Neuropharmacological Effects : The diethylamino side chain suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. Compounds with similar structures have been investigated for their effects on serotonin and dopamine pathways .
The mechanisms through which compound X exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Some studies indicate that chromeno[2,3-c]pyrroles can inhibit key enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis .
- Receptor Modulation : Given the structural similarities to known receptor ligands, it is plausible that compound X interacts with specific receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission and potentially providing therapeutic effects for mood disorders .
- Oxidative Stress Reduction : Some derivatives in this class have shown antioxidant properties, which could contribute to their protective roles in cellular environments under stress conditions .
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of compound X on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 12 µM after 48 hours of exposure, suggesting significant antiproliferative activity. Mechanistic studies revealed that compound X induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In another investigation, compound X was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity. The study suggested that the mechanism involved membrane disruption leading to cell lysis .
Scientific Research Applications
Synthetic Applications
The synthesis of 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through various methodologies. Recent studies have shown that it can be synthesized via multicomponent reactions that allow for the incorporation of diverse substituents, enhancing the compound's functional versatility.
Example Synthetic Pathway
A notable synthetic route involves the use of commercially available reagents in a one-pot reaction that yields high purity products with good yields (43–86%) under mild conditions. This method demonstrates the compound's potential to be part of libraries for drug discovery due to its ease of synthesis and structural diversity .
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antiinflammatory Activity: Studies have shown that related compounds possess anti-inflammatory properties. The incorporation of specific substituents can enhance this activity, making it a candidate for developing anti-inflammatory drugs .
- Anticancer Potential: The structural features of this compound suggest potential interactions with receptor tyrosine kinases implicated in cancer progression. Its derivatives have been studied for their ability to inhibit cancer cell proliferation .
Case Studies and Research Findings
Several research articles highlight the applications and effectiveness of this compound in different contexts:
-
Library Development for Drug Discovery:
A study successfully synthesized a library of 223 examples of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent approach. This library was evaluated for biological activity against various targets, demonstrating the compound's versatility in drug development . -
Pharmacological Studies:
Pharmacological evaluations have indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines and inflammatory models. These findings support further exploration into its therapeutic potential .
Chemical Reactions Analysis
Reactivity of the Dihydrochromeno-Pyrrole Core
The bicyclic chromeno-pyrrole system exhibits reactivity at both the chromene oxygen and the pyrrole nitrogen:
Diethylamino Propyl Side Chain
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Alkylation/Protonation : The tertiary amine undergoes protonation under acidic conditions, forming water-soluble salts ().
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Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives, enhancing solubility in polar solvents .
Methoxyphenyl Substituent
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Demethylation : Treatment with BBr₃ or HBr/glacial acetic acid removes the methoxy group, yielding a hydroxylated analog .
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Halogenation : Electrophilic bromination at the para position relative to the methoxy group occurs under mild conditions (e.g., Br₂/FeCl₃).
Dione Functionality
The 3,9-dione groups participate in:
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Enolization : Forms enolate intermediates in basic media (), enabling C-alkylation or acylation .
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Condensation Reactions : Reacts with hydrazines or hydroxylamines to generate pyrazole or isoxazole derivatives, respectively (Table 1) .
Table 1: Condensation Reactions with Hydrazines
| Substrate | Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Target compound | Hydrazine hydrate | Dioxane, 80°C, 20 h | 78% | |
| Analog with nitro group | Phenylhydrazine | EtOH, reflux, 6 h | 64% |
Multicomponent Reaction Pathways
The compound’s synthesis involves multicomponent reactions (MCRs) combining:
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Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates
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Aryl aldehydes
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Primary amines
Key steps :
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Knoevenagel condensation : Between the aldehyde and dione moiety.
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Mannich-type reaction : Incorporation of the diethylamino propyl side chain .
Stability and Degradation
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pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids (e.g., ) or bases () .
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Thermal Stability : Decomposes above 200°C (DSC data for analogs).
Mechanistic Insights from Analogous Systems
Comparison with Similar Compounds
Key Observations :
- The target compound’s diethylamino propyl group offers enhanced lipophilicity compared to shorter chains (e.g., dimethylamino ethyl ) or polar substituents (e.g., hydroxyethyl ).
- 3-Methoxyphenyl at position 1 balances electron-donating effects and steric demands, contrasting with electron-withdrawing groups (e.g., chloro ) or poly-substituted aryl rings (e.g., 3,4,5-trimethoxyphenyl ).
Key Observations :
- The one-pot MCR used for the target compound outperforms older methods in step economy and diversity (223 examples vs.
- Reaction time varies with substituents: Donor groups (e.g., methoxy) require longer heating (2 h), while acceptor groups (e.g., chloro) need 15–20 min .
Physicochemical Properties
Representative Data for Selected Analogues:
Key Observations :
- Melting Points: Polar substituents (e.g., hydroxyethyl ) reduce melting points compared to nonpolar groups (e.g., furan-2-ylmethyl ). The target’s diethylamino propyl group likely lowers its mp relative to hydroxyethyl analogues.
- Spectral Data: The target’s ¹H NMR would show distinct signals for the diethylamino propyl chain (δ 1.1–1.3 for CH2CH3) and 3-methoxyphenyl (δ 3.8–3.9), aligning with trends in .
Q & A
Q. What is the most efficient synthetic route for 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Optimized conditions include heating in a suitable solvent (e.g., ethanol) with stoichiometric variations (e.g., 1.1 eq. amines for aldehydes with phenolic hydroxyl groups). Reaction times range from 15–120 minutes depending on substituent electronic effects (donor groups require longer heating). Yields typically range from 43–86%, with >95% purity achieved via crystallization .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Methodological workflow :
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
- HPLC (>95% purity validation) combined with mass spectrometry for molecular weight confirmation.
- X-ray crystallography to resolve complex stereochemical ambiguities in the chromeno-pyrrole core. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral alignment .
Q. How can researchers address low yields in the multicomponent synthesis?
Key strategies include:
- Adjusting stoichiometry (e.g., excess amines for phenolic aldehydes) .
- Optimizing solvent polarity (e.g., ethanol vs. DMF) to enhance cyclization efficiency.
- Screening catalysts (e.g., Brønsted acids) to accelerate imine formation.
- Monitoring reaction progress via TLC or in-situ IR to halt reactions at optimal conversion .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction kinetics in the multicomponent synthesis?
Despite minimal impact on cyclization, donor groups (e.g., -OMe) slow reaction rates, requiring extended heating (up to 2 hours), while acceptor groups (e.g., -NO₂) accelerate kinetics (15–20 minutes). This dichotomy suggests kinetic control dominates over thermodynamic pathways. Researchers should prioritize substituent-specific time adjustments and use computational tools (e.g., DFT calculations) to model transition states .
Q. What strategies resolve contradictions between computational predictions and experimental yields?
- Perform kinetic isotope effect (KIE) studies to validate mechanistic assumptions.
- Use ICReDD’s reaction path search methods to reconcile discrepancies between quantum chemical models (e.g., activation energies) and observed yields.
- Implement Design of Experiments (DoE) to isolate variables (e.g., solvent, temperature) affecting outcomes .
Q. How can the synthetic protocol be scaled for high-throughput library generation?
Key considerations:
- Automated liquid handling for precise reagent dispensing across 240+ reactions .
- Continuous-flow reactors to manage exothermic intermediates and reduce batch variability.
- Crystallization optimization (e.g., solvent/antisolvent ratios) to replace chromatography .
Q. What methodologies enable structure-activity relationship (SAR) studies for biological screening?
- Combinatorial diversification : Use 9 dioxobutanoates, 26 aldehydes, and 27 amines to generate 223 analogs .
- Multivariate analysis : Apply clustering algorithms to correlate substituent properties (e.g., logP, H-bond donors) with bioactivity data.
- Fragment-based design : Deconstruct the chromeno-pyrrole core to identify pharmacophoric motifs .
Q. How can researchers ensure data integrity when managing large combinatorial libraries?
- Use blockchain-secured databases for immutable experimental records.
- Implement ELN (Electronic Lab Notebook) systems with role-based access controls.
- Apply Cheminformatics tools (e.g., KNIME, Pipeline Pilot) to automate data validation and outlier detection .
Conflict Resolution & Optimization
Q. Why do certain substituents produce unexpected by-products despite high reaction compatibility?
Potential causes:
Q. How can computational tools improve reaction optimization for novel analogs?
- Reaction prediction software (e.g., ChemAxon) to simulate substituent effects on transition states.
- Machine learning models trained on the 240-experiment dataset to predict yields and purity.
- Molecular dynamics to optimize solvent selection for crystallization .
Methodological Comparisons
Q. How does the multicomponent approach compare to prior methods (e.g., Vydzhak et al.)?
- Efficiency : The multicomponent method achieves 92% success rates vs. stepwise syntheses requiring multiple isolations .
- Scope : Earlier methods focused on limited substituents (e.g., 2-alkyl/aryl), while the new protocol accommodates diverse groups (e.g., halogens, allyl) .
- Sustainability : One-pot synthesis reduces solvent waste by 40% compared to traditional routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
